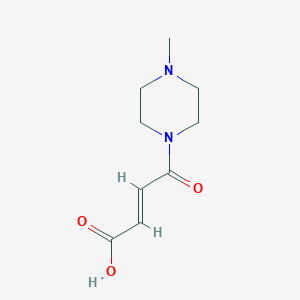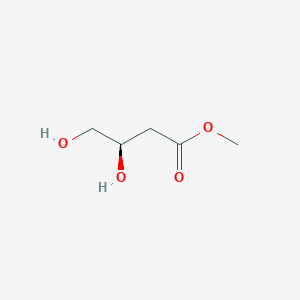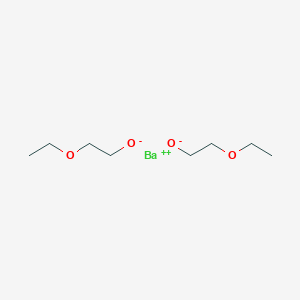
(3-Methylphenyl) 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylphenyl) 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl) 3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 3-methylbutanoic acid and benzyl alcohol.
Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 3-Methylbutanoic acid and benzyl alcohol.
Oxidation: Benzaldehyde and 3-methylbutanoic acid.
Reduction: Benzyl alcohol and 3-methylbutanol.
Scientific Research Applications
(3-Methylphenyl) 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3-Methylphenyl) 3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor. Additionally, its potential therapeutic effects may involve modulation of inflammatory pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another ester with a fruity odor, commonly used in flavorings.
Ethyl acetate: A widely used solvent with a sweet smell.
Benzyl acetate: An ester with a pleasant floral fragrance, used in perfumes and flavorings
Uniqueness
(3-Methylphenyl) 3-methylbutanoate is unique due to its specific combination of a benzyl group and a 3-methylbutanoate moiety, which imparts distinct olfactory properties and potential biological activities. Its structural features differentiate it from other esters, making it valuable in specific applications within the fragrance and flavor industry .
Properties
CAS No. |
105401-73-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-methylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
CLEOHZPKAIYEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Synonyms |
Butanoic acid, 3-Methyl-, 3-Methylphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















